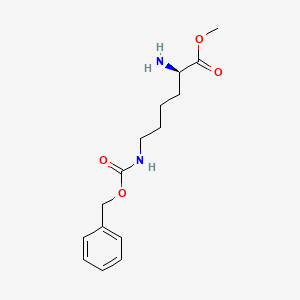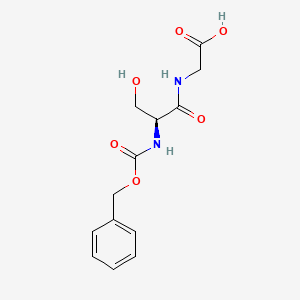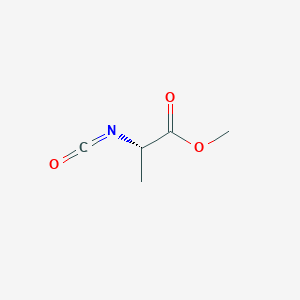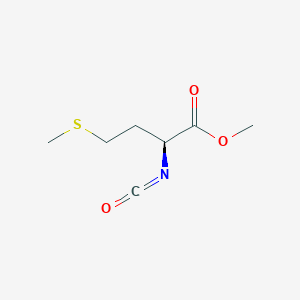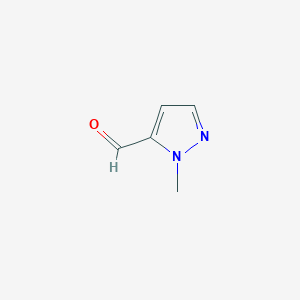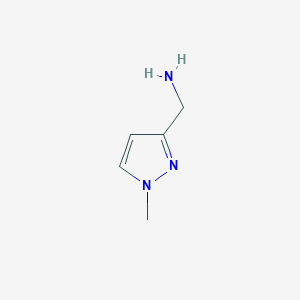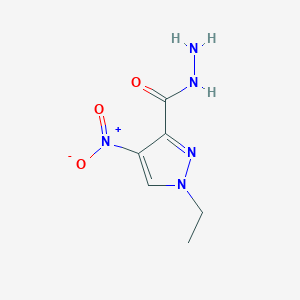
Methyl-(2-morpholin-4-yl-benzyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-(2-morpholin-4-yl-benzyl)-amine, also known as MMB, is a heterocyclic amine compound with a wide range of applications in various fields of science. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. MMB is also employed in the synthesis of polymers, dyes, and other materials. In addition, it is used as a reagent in various laboratory experiments, such as the synthesis of azo dyes and the preparation of polymers.
Applications De Recherche Scientifique
Nuclear Magnetic Resonance Studies
- Structural Analysis: Proton nuclear magnetic resonance studies at 100 MHz have been used to determine the structures of six isomers of 2,3,5,6-tetramethyl-morpholine. This includes analysis of the 4-benzyl-2,3,5,6-tetramethylmorpholine derivatives, providing insights into the stereochemistry of the methyl groups α to the amine group (Hernestam & Nilsson, 1976).
Synthesis and Antimicrobial Activities
- Novel Derivatives Synthesis: New 1,2,4-Triazole derivatives, including 4-benzyl-2,3,5,6-tetramethylmorpholine derivatives, have been synthesized. These compounds demonstrated good to moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).
Gastroprokinetic Activity
- Medical Application: N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide and related compounds were studied for gastroprokinetic activity. The reversal of the amide bond in these compounds resulted in a decrease in activity, indicating the importance of the 2-morpholinyl benzamides' structure for potent gastroprokinetic activity (Kalo et al., 1995).
Amination Reactions
- Chemical Synthesis: A practical, stereospecific direct amination of benzylic pinacol boronates was achieved using aminoazanium of N-methyl morpholine. This method is significant for producing secondary amines (Xu, Qin, & Liu, 2022).
Antiproliferative Properties
- Cancer Research: N-Substituted 2-aminochromones and their benzo-fused derivatives, including morpholino derivatives, were synthesized and tested for inhibitory activity on various cancer cell lines, indicating their potential in antiproliferative applications (Roma et al., 1998).
Environmental Analysis
- Water Analysis: Methods for determining aliphatic amines, including morpholine, in waste water and surface water were developed. This has applications in environmental monitoring and assessment (Sacher, Lenz, & Brauch, 1997).
Propriétés
IUPAC Name |
N-methyl-1-(2-morpholin-4-ylphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-13-10-11-4-2-3-5-12(11)14-6-8-15-9-7-14/h2-5,13H,6-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJGEEUTLCYING-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601257597 |
Source


|
| Record name | N-Methyl-2-(4-morpholinyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601257597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-(2-morpholin-4-yl-benzyl)-amine | |
CAS RN |
871217-44-6 |
Source


|
| Record name | N-Methyl-2-(4-morpholinyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871217-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-2-(4-morpholinyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601257597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


